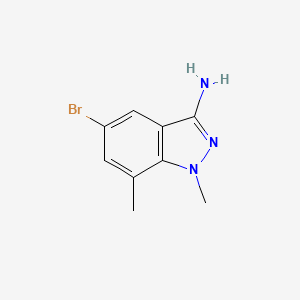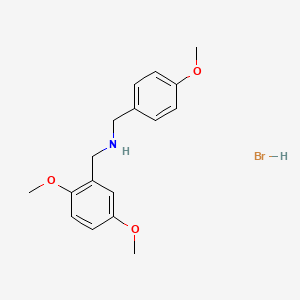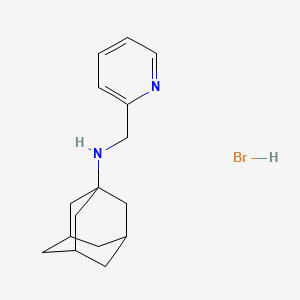
5-Bromo-1,7-dimethyl-1H-indazol-3-amine
Overview
Description
Molecular Structure Analysis
The linear formula of 5-Bromo-1,7-dimethyl-1H-indazol-3-amine is C9H10BrN3 . More detailed structural analysis would require specific spectroscopic data which is not available from the current search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.867±0.06 g/cm3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis Methods and Applications
Suzuki–Miyaura Cross-Coupling Reaction : The efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives, which includes compounds similar to 5-Bromo-1,7-dimethyl-1H-indazol-3-amine, has been achieved through the Suzuki–Miyaura cross-coupling reaction. This method utilizes Pd-catalyzed reactions under microwave-assisted conditions, offering a potential pathway for the synthesis of this compound (Wang et al., 2015).
Amine Coupling Reactions : Protected 5-bromoindazoles, closely related to the compound , can participate in Buchwald reactions with a range of amines to generate novel derivatives. This indicates a method for diversifying the structure and potential applications of this compound (Slade et al., 2009).
IKK2 Inhibition : A derivative of 1H-indazole, similar to this compound, was identified as a potent IKK2 inhibitor. This suggests potential therapeutic applications in pathways where IKK2 inhibition is beneficial (Lin et al., 2008).
Chemical Properties and Reactions
N-Heterocyclic Carbene Generation : Studies on 5-haloindazoles, closely related to the compound , show their ability to undergo decarboxylation to yield N-heterocyclic carbenes. This property could be relevant for the chemical behavior and applications of this compound (Schmidt et al., 2007).
Regioselective Lithiation : Studies on the lithiation of related bromoindazole compounds indicate a pathway for creating highly substituted nicotinic acid derivatives, which may be applicable to modifying this compound for specific applications (Robert et al., 2006).
Amination and Reactivity Studies : Research on 5-bromoindazoles demonstrates their reactivity in amination processes, which is essential for understanding the chemical properties and potential reactions of this compound (Al-Soud et al., 2005).
Mechanism of Action
Target of Action
5-Bromo-1,7-dimethyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
Indazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives have been found to exhibit a variety of effects, including antitumor activity
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially influence the action of this compound .
Safety and Hazards
The compound is classified as an irritant. Hazard statements include H302-H315-H319-H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
5-bromo-1,7-dimethylindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-6(10)4-7-8(5)13(2)12-9(7)11/h3-4H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJBVLMXDSHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270908 | |
| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820704-52-6 | |
| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-3-amine, 5-bromo-1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3060067.png)



![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide](/img/structure/B3060077.png)
![1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3060078.png)


![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)

amine hydrobromide](/img/structure/B3060084.png)

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)
![4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060087.png)